Docosanamide

Catalog No.
S1529123
CAS No.
3061-75-4
M.F
C22H45NO
M. Wt
339.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docosanamide

CAS Number

3061-75-4

Product Name

Docosanamide

IUPAC Name

docosanamide

Molecular Formula

C22H45NO

Molecular Weight

339.6 g/mol

InChI

InChI=1S/C22H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H2,23,24)

InChI Key

ORAWFNKFUWGRJG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N

Synonyms

Docosanamide; Alflow B 10; BNT; BNT 11; BNT 22; BNT 22H; Behenamide; Behenic Acid Amide; Behenic Amide; Behenylamide; Crodamide BR; Denon LS 8; Diamid B 45; Diamid B 90; Diamid BL; Diamid BM; Finawax B; Finawax BR; Incroslip B; Kemamide B; Lutamide B

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N

Drug Delivery Systems:

Behenamide's amphiphilic nature, meaning it has both water-loving and water-hating properties, makes it valuable in developing drug delivery systems. These systems aim to improve the delivery of therapeutic agents by targeting specific sites in the body and enhancing their bioavailability. Studies have shown that behenamide can be used to:

  • Formulate nanoparticles: Behenamide can be used to create nanoparticles, which are microscopic carriers for drug molecules. These nanoparticles can be designed to release the drug slowly over time or target specific tissues, improving drug efficacy and reducing side effects [].
  • Develop liposomes: Liposomes are microscopic spheres made of phospholipids that can encapsulate drugs. Behenamide can be incorporated into liposomes to improve their stability and controlled release properties [].

Cosmetics and Personal Care Products:

Behenamide's emolliency and thickening properties make it a popular ingredient in various cosmetic and personal care products. Research suggests that behenamide:

  • Provides a smooth and silky feel: Behenamide acts as a lubricant on the skin, leaving a non-greasy and pleasant feel [].
  • Thickens formulations: Behenamide can be used to thicken creams, lotions, and other personal care products, improving their consistency and spreadability [].

Material Science Applications:

Behenamide's unique properties also hold potential in various material science applications. Studies have explored its use in:

  • Developing self-assembling materials: Behenamide's ability to self-assemble into well-defined structures makes it interesting for creating novel materials with specific functionalities [].
  • Enhancing polymer properties: Behenamide can be incorporated into polymers to improve their properties, such as water repellency, thermal stability, and mechanical strength [].

Docosanamide, also known as behenamide or behenic acid amide, is a long-chain fatty amide with the chemical formula C22H45NOC_{22}H_{45}NO and a molecular weight of 339.6 g/mol. It is classified as a fatty amide, which are derivatives of carboxylic acids formed through the reaction of fatty acids and amines. Docosanamide appears as a solid at room temperature, with a melting point ranging from 110 to 113 °C and a flash point of 100 °C. Its density is approximately 0.865 g/cm³, and it is typically available in a purified form with a high active ingredient percentage of about 95% .

While detailed safety information is limited, Behenamide is generally considered to have low to moderate toxicity []. However, it's recommended to handle it with proper personal protective equipment (PPE) like gloves and safety glasses to avoid skin or eye irritation [].

Typical of fatty amides, including:

  • Hydrolysis: In the presence of water and heat, docosanamide can break down into docosanoic acid and an amine.
  • Transamidation: This reaction involves exchanging the amine part of docosanamide with another amine, resulting in different fatty amides.
  • Esterification: When reacted with alcohols in the presence of acid catalysts, docosanamide can form esters.

These reactions highlight its potential versatility in organic synthesis and material science .

Docosanamide exhibits several biological activities, including:

  • Angiogenic Properties: It has shown potential to stimulate the growth of new blood vessels, making it a candidate for therapeutic applications in conditions requiring enhanced angiogenesis .
  • Cell Signaling: As part of lipid metabolism pathways, docosanamide may play roles in cell signaling processes related to cellular functions and responses .
  • Metabolic Involvement: It participates in lipid metabolism and may influence various metabolic pathways within biological systems .

Docosanamide is primarily synthesized through the following methods:

  • Reaction of Docosanoic Acid with Ammonia: This method involves heating docosanoic acid (behenic acid) with ammonia or an amine under controlled conditions to produce docosanamide.
  • Direct Amination: In this process, fatty acids are reacted directly with primary or secondary amines using coupling agents to facilitate the reaction.
  • Catalytic Hydrogenation: Some synthetic routes may involve hydrogenating intermediates derived from fatty acids to yield docosanamide.

These methods allow for the production of docosanamide with varying purity levels depending on the reaction conditions employed .

Docosanamide has several notable applications:

  • Emulsifying Agent: It is used in various formulations to stabilize emulsions in cosmetic and food products.
  • Dispersing Agent: Its properties make it useful for dispersing solid particles in liquids, particularly in industrial applications.
  • Lubricant: Due to its long-chain structure, it serves as an effective lubricant in mechanical applications.
  • Potential Therapeutics: Its angiogenic properties suggest potential uses in medical therapies aimed at enhancing tissue regeneration .

Research indicates that docosanamide interacts with various biological systems:

  • Lipid Metabolism: Studies have shown that it can influence lipid metabolism pathways, potentially affecting energy storage and utilization within cells .
  • Cellular Responses: Interaction studies have suggested that docosanamide may modulate cellular responses to stimuli, although the exact mechanisms remain under investigation .

Similar Compounds

Several compounds share structural similarities with docosanamide, including:

Compound NameMolecular FormulaUnique Features
Behenic AcidC22H44O2Fatty acid precursor; no amide functionality
StearamideC18H37NOShorter chain length; used as a surfactant
PalmitamideC16H33NOEven shorter chain; common in biological systems
MyristamideC14H29NOShorter chain; used in personal care products

Docosanamide's uniqueness lies in its longer carbon chain length compared to these similar compounds, contributing to its distinct physical properties and biological activities .

Physical Description

DryPowder; PelletsLargeCrystals
Solid

XLogP3

9

Melting Point

110-113°C

UNII

DI790A5561

Other CAS

3061-75-4

Wikipedia

Behenamide

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Primary amides [FA0801]
Cosmetics -> Opacifying; Viscosity controlling

General Manufacturing Information

Custom compounding of purchased resin
Plastic material and resin manufacturing
Plastics product manufacturing
Docosanamide: ACTIVE

Dates

Modify: 2023-08-15

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